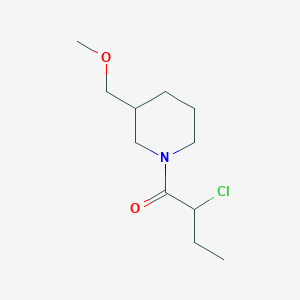

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one

説明

BenchChem offers high-quality 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-5-9(7-13)8-15-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUMUEQRSWRYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

spectroscopic data (NMR, IR) of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed spectroscopic analysis of the novel compound, 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one. As this molecule is not characterized in existing literature, this document serves as a predictive and methodological resource for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust synthetic protocol, detailed methodologies for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra, and an in-depth prediction of the expected spectral data based on established chemical principles. This guide is designed to enable researchers to confidently synthesize and unequivocally identify the target compound, adhering to the highest standards of scientific integrity and laboratory safety.

Introduction and Molecular Overview

The target molecule, 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one, is a substituted piperidine derivative featuring several key functional groups that confer specific chemical and spectroscopic properties. Its structure contains a tertiary amide, an α-chloro carbonyl system, a stereocenter at the second carbon of the butanoyl chain, and a methoxymethyl ether substituent on the piperidine ring. The α-chloro amide moiety, in particular, is a valuable synthon in organic chemistry, known as a reactive handle for further functionalization via nucleophilic substitution.[1][2]

Understanding the precise three-dimensional structure and electronic properties of such molecules is paramount for applications in drug discovery, where structure-activity relationships (SAR) are critical. This guide provides the foundational steps for achieving this characterization through standard, yet powerful, spectroscopic techniques.

Caption: Molecular structure of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one with atom numbering.

Proposed Synthesis and Experimental Protocol

The synthesis of N-acylated piperidines is a well-established transformation in organic chemistry. The most direct and efficient method for preparing the target compound is the nucleophilic acyl substitution of 3-(methoxymethyl)piperidine with 2-chlorobutanoyl chloride. This reaction typically proceeds readily under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3][4]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

3-(Methoxymethyl)piperidine (1.0 eq)

-

2-Chlorobutanoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(methoxymethyl)piperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Acyl Chloride Addition: Add a solution of 2-chlorobutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy and mass spectrometry.

Spectroscopic Data Acquisition Protocols

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the purified, neat oil is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

-

Predicted Spectroscopic Data and Interpretation

The following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. Experimental verification is required.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong absorption from the amide carbonyl group. The absence of N-H stretches (3300-3500 cm⁻¹) confirms the formation of a tertiary amide.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Description |

| C=O (Amide I Band) | 1645 - 1665 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C-O (Ether) | 1090 - 1120 | Strong |

| C-N (Amide) | 1200 - 1300 | Medium |

| C-Cl | 650 - 750 | Medium to Weak |

Causality: The C=O stretching frequency in tertiary amides is lower than in ketones due to the resonance contribution from the nitrogen lone pair, which decreases the double-bond character of the carbonyl.[6][7][8] The C-Cl stretch appears in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Due to the amide bond, rotation around the C-N bond is restricted, leading to magnetic non-equivalence for the protons on the piperidine ring alpha to the nitrogen (C2 and C6) and their attached substituents. This can result in broadened signals or distinct signals for otherwise chemically similar protons. The presence of a stereocenter at C12 will also induce diastereotopicity for adjacent methylene protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H12 | 4.5 - 4.7 | dd | 1H | -CO-CH Cl- |

| H6 (axial/eq) | 3.6 - 4.2 | m | 2H | -N-CH₂ - (piperidine) |

| H2 (axial/eq) | 2.8 - 3.5 | m | 2H | -N-CH₂ - (piperidine) |

| H9 | 3.3 - 3.4 | s | 3H | -O-CH₃ |

| H7 | 3.2 - 3.4 | m | 2H | -CH₂ -O- |

| H14 | 1.8 - 2.1 | m | 2H | -CHCl-CH₂ -CH₃ |

| H3, H4, H5 | 1.2 - 1.9 | m | 7H | Piperidine ring CH/CH₂ |

| H15 | 0.9 - 1.1 | t | 3H | -CH₂-CH₃ |

Expert Insights: The proton at H12 is expected to be the most downfield aliphatic proton (excluding those on the piperidine ring adjacent to nitrogen) due to the combined electron-withdrawing effects of the adjacent carbonyl and the chlorine atom. The piperidine protons adjacent to the nitrogen (H2, H6) are significantly deshielded.[9][10] Their complex multiplicity arises from both geminal and vicinal coupling, as well as the potential for conformational broadening.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C10 | 170 - 173 | C =O (Amide) |

| C7 | 70 - 75 | -C H₂-O- |

| C12 | 55 - 60 | -C HCl- |

| C9 | 58 - 60 | -O-C H₃ |

| C6 | 45 - 50 | -N-C H₂- (piperidine) |

| C2 | 42 - 47 | -N-C H₂- (piperidine) |

| C3, C4, C5 | 24 - 35 | Piperidine ring CH/CH₂ |

| C14 | 25 - 29 | -CHCl-C H₂-CH₃ |

| C15 | 10 - 13 | -CH₂-C H₃ |

Expert Insights: The amide carbonyl carbon (C10) is characteristically found in the 170-173 ppm range. The carbon attached to the chlorine (C12) is also significantly downfield. The chemical shifts of the piperidine carbons are influenced by the N-acyl group, with the alpha carbons (C2, C6) being the most affected.[9][11]

Safety and Handling

Disclaimer: This compound has not been toxicologically evaluated. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Class (Inferred): α-chloro amides are alkylating agents and should be treated as potentially toxic and irritant.[1][12] Avoid inhalation, ingestion, and skin contact.

-

Reagent Hazards:

-

2-Chlorobutanoyl chloride: Corrosive, causes severe skin burns and eye damage, and is a lachrymator. Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin and eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of the novel compound 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one. By following the detailed experimental protocols and using the predicted NMR and IR data as a reference, researchers can confidently synthesize, purify, and confirm the structure of this molecule. The methodologies and interpretative logic presented here are broadly applicable to the characterization of other novel N-acylated piperidine derivatives, serving as a valuable resource for the scientific community.

References

-

Gribble, G. W. The fascinating chemistry of α-haloamides. Beilstein J. Org. Chem.2019 , 15, 2555–2603. [Link]

-

Venkata Ramiah, K., & Venkata Chalapathi, V. Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A1964 , 60(4), 234–243. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Veerman, J. J. N., et al. Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry2002 , 2002(18), 3133–3139. [Link]

-

Zhang, W., et al. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society2024 , 146(11), 7191–7197. [Link]

-

Letaw, H., Jr., & Gropp, A. H. A Study of the Infrared Spectrum of the Amide Group. The Journal of Chemical Physics1953 , 21(9), 1621–1633. [Link]

-

Wang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega2020 , 5(15), 8963–8968. [Link]

-

Zhang, W., et al. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society2024 . [Link]

-

Wang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega2020 , 5(15), 8963–8968. [Link]

-

Evrard, E., et al. Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Angewandte Chemie International Edition2019 , 58(42), 15119-15123. [Link]

-

Ibragimov, B. T., & Tashkhodzhaev, B. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry1985 , 23(10), 847-850. [Link]

-

Ballesteros-García, P., et al. Synthesis of α-Chloroamides in Water. Molecules2019 , 24(16), 2959. [Link]

-

Buffat, M. G. Synthesis of piperidines. Tetrahedron2004 , 60(8), 1701-1729. [Link]

-

Dalla Pozza, M., et al. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate2021 . [Link]

-

Wu, J., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances2014 . [Link]

-

Skene, W. G., et al. 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization. Macromolecules2000 , 33(14), 5065–5072. [Link]

-

Ponnuswamy, A., et al. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Magnetic Resonance in Chemistry2003 , 41(6), 461-466. [Link]

-

Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021 , 26(18), 5489. [Link]

-

Coldham, I., et al. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters2000 , 2(23), 3567–3569. [Link]

- Dalian Institute of Chemical Physics of CAS. Preparation of N-formyl piperidine.

-

O'Brien, P. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications2014 , 50(70), 10078-10081. [Link]

-

Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society1976 , 98(11), 3341–3348. [Link]

-

Gribble, G. W. The Fascinating Chemistry of α‐Haloamides. Beilstein Journal of Organic Chemistry2019 , 15, 2555-2603. [Link]

-

Szekrenyi, A., et al. Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry2023 , 25(14), 5543-5556. [Link]

-

Worlikar, S. A., et al. N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. The Journal of Organic Chemistry2021 , 86(9), 6245–6256. [Link]

Sources

- 1. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 3-(Methoxymethyl)piperidine

Introduction: The Significance of the 3-(Methoxymethyl)piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for molecules targeting the central nervous system, among other therapeutic areas. The specific substitution pattern, such as the 3-(methoxymethyl) group, fine-tunes the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth analysis of the primary synthetic strategies for constructing 3-(methoxymethyl)piperidine, offering a critical evaluation of starting material selection to aid researchers and drug development professionals in designing efficient, scalable, and robust synthetic routes.

Strategic Analysis of Synthetic Pathways

The synthesis of 3-(methoxymethyl)piperidine can be broadly categorized into two strategic approaches:

-

Aromatic-to-Saturated Ring Strategy: This approach begins with an inexpensive and readily available pyridine derivative. The synthesis involves functional group manipulation of the substituent at the 3-position, followed by the crucial and often challenging hydrogenation of the aromatic pyridine ring.

-

Pre-formed Ring Strategy: This more direct approach starts with a pre-existing piperidine ring, specifically 3-(hydroxymethyl)piperidine. The core challenge here lies in the final, selective O-methylation step.

This guide will dissect these two primary pathways, elucidating the chemical logic, experimental considerations, and comparative advantages of each.

Route 1: Synthesis from Pyridine-Based Starting Materials

This strategy leverages the vast commercial availability of simple pyridine building blocks. The key transformation is the reduction of the highly stable aromatic ring, which typically requires forcing conditions and specialized catalysts.

Starting Material: Nicotinic Acid (Pyridine-3-carboxylic acid)

Nicotinic acid is an economically attractive and highly abundant starting material. The synthetic sequence involves a three-stage process: reduction of the carboxylic acid, hydrogenation of the pyridine ring, and finally, methylation of the resulting primary alcohol.

Logical Workflow:

The direct reduction of a carboxylic acid in the presence of a pyridine ring is challenging. A more controlled and higher-yielding approach involves a two-step reduction via an ester intermediate. The pyridine ring's electron-withdrawing nature can complicate both the reduction and subsequent hydrogenation steps, necessitating careful selection of reagents and conditions.

Expertise & Causality in Experimental Choices:

-

Esterification: The initial conversion of nicotinic acid to its methyl ester is a standard Fischer esterification.[2][3] Using methanol as both reagent and solvent with a catalytic amount of strong acid (e.g., H₂SO₄) drives the equilibrium towards the product. This step is critical because esters are more readily reduced by mild hydridic reducing agents than carboxylic acids.

-

Ester Reduction: Sodium borohydride (NaBH₄) in methanol is an effective and selective system for reducing the ester to the primary alcohol, 3-(hydroxymethyl)pyridine.[3] While a more powerful reagent like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers superior safety, lower cost, and easier workup, making it preferable for larger-scale synthesis.

-

Pyridine Hydrogenation: The reduction of the pyridine ring is the most challenging step. Pyridine derivatives are notoriously difficult to hydrogenate due to the aromatic stability and the potential for the nitrogen lone pair to poison the catalyst surface.[4]

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation.[4] Other catalysts like rhodium or ruthenium on carbon can also be employed, often requiring higher pressures or temperatures.[5]

-

Solvent: The use of an acidic solvent, such as glacial acetic acid, is crucial.[4] The acid protonates the pyridine nitrogen, which deactivates the ring towards the catalyst surface to some extent but, more importantly, prevents catalyst poisoning by the nitrogen's lone pair, thereby facilitating a smoother reduction.

-

Data Presentation: Comparison of Hydrogenation Catalysts

| Catalyst System | Pressure (bar) | Temperature | Time (h) | Typical Yield | Reference |

| PtO₂ in Acetic Acid | 50 - 70 | Room Temp | 4 - 8 | Good - Excellent | [4][6] |

| Rh/C in Water | 5 | 80 °C | 16 | Good | [5] |

| Pd/C | High | High | >12 | Variable | [7] |

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)piperidine from Methyl Nicotinate

-

Reduction to 3-(Hydroxymethyl)pyridine:

-

To a solution of methyl nicotinate (0.1 mol) in methanol (200 mL) at 0 °C, add sodium borohydride (0.2 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water and concentrate the mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(hydroxymethyl)pyridine, which can be purified by distillation or used directly.[3]

-

-

Hydrogenation to 3-(Hydroxymethyl)piperidine:

-

In a high-pressure reaction vessel, dissolve 3-(hydroxymethyl)pyridine (0.1 mol) in glacial acetic acid (100 mL).

-

Carefully add PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere.

-

Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas to 70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-8 hours, monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Basify the filtrate with a concentrated NaOH solution under cooling, and extract the product with dichloromethane (3 x 150 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 3-(hydroxymethyl)piperidine.[4][6]

-

Route 2: Synthesis from Piperidine-Based Starting Materials

This approach is more convergent, beginning with a molecule that already contains the saturated piperidine core. The key advantage is circumventing the often-problematic aromatic ring hydrogenation.

Starting Material: 3-(Hydroxymethyl)piperidine

As the penultimate intermediate in Route 1, 3-(hydroxymethyl)piperidine is a commercially available, albeit more expensive, starting material. This route isolates the final ether formation step, making it an excellent choice for rapid analog synthesis or when hydrogenation equipment is unavailable.

Logical Workflow:

The conversion of the primary alcohol to a methyl ether is classically achieved via the Williamson ether synthesis.[8] This involves deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with a methylating agent.

Expertise & Causality in Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the alkoxide. Sodium hydride (NaH) is an ideal choice as it provides irreversible deprotonation, and the only byproduct is hydrogen gas, which is easily removed.[9] Weaker bases like NaOH or K₂CO₃ are generally insufficient to generate the required concentration of alkoxide from a primary alcohol.

-

Methylating Agent: Methyl iodide (MeI) is a highly effective and reactive electrophile for the Sₙ2 reaction.[10] Alternatively, dimethyl sulfate ((MeO)₂SO₂) can be used; it is less volatile but more toxic. For milder, safer conditions, trimethyl phosphate (TMP) in combination with a base like Ca(OH)₂ can also be considered.[11]

-

Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred.[12] These solvents effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the Sₙ2 reaction.

-

Trustworthiness & Self-Validation: A key consideration in this step is the potential for competitive N-methylation of the secondary amine. While O-alkylation is generally faster than N-alkylation under these conditions, the use of excess methylating agent or prolonged reaction times can lead to the formation of N-methylated byproducts. To mitigate this, one could employ an N-protecting group (e.g., Boc, Cbz) prior to methylation, followed by deprotection. However, for a streamlined synthesis, careful control of stoichiometry (using slightly more than 1 equivalent of base and methylating agent) is often sufficient to achieve high selectivity for the desired O-methylated product.

Experimental Protocol: O-Methylation of 3-(Hydroxymethyl)piperidine

-

Alkoxide Formation:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF dropwise via a syringe.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.

-

-

Methylation:

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to afford pure 3-(methoxymethyl)piperidine.

-

Conclusion and Strategic Recommendation

The choice of starting material for the synthesis of 3-(methoxymethyl)piperidine is a strategic decision dictated by project-specific constraints such as cost, scale, available equipment, and timeline.

-

For large-scale, cost-driven synthesis , the Nicotinic Acid Route is superior. Despite being a multi-step process with a challenging hydrogenation, the extremely low cost of the starting material provides a significant economic advantage.

-

For rapid, discovery-phase synthesis where material cost is less critical and speed is paramount, the 3-(Hydroxymethyl)piperidine Route is the logical choice. This one-step transformation is ideal for quickly generating the target molecule and its analogs for biological screening.

Both routes are robust and well-documented, offering researchers reliable pathways to this important medicinal chemistry scaffold. A thorough understanding of the chemical principles behind each step, from catalyst selection in hydrogenation to base choice in etherification, is essential for successful and efficient synthesis.

References

- U.S. Patent 3,408,354, issued October 29, 1968, for "Catalytic hydrogenation of 3-and 4-hydroxy pyridines". [URL: https://patents.google.

- James, "The Williamson Ether Synthesis," Master Organic Chemistry, October 24, 2014. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Reddymasu Sreenivasulu, Kalluri Venkata Sri Ranganath, and Rudraraju Ramesh Raju, "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst," Rasayan J. Chem., Vol. 8, No. 3, pp. 371-374, 2015. [URL: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf]

- "Williamson Ether Synthesis," Chemistry Steps, November 13, 2022. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- "Williamson Ether Synthesis," Chem-Station Int. Ed., April 13, 2014. [URL: https://www.chem-station.com/en/reactions-en/2014/04/williamson-ether-synthesis.html]

- "Williamson ether synthesis," Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Dong, J., et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," J. Am. Chem. Soc., 2023, 145, 27, 14947–14953. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]

- "Williamson Ether Synthesis," Chemistry LibreTexts, January 22, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis]

- "Piperidine synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm]

- Donohoe, T. J., et al., "Single point activation of pyridines enables reductive hydroxymethylation," Chem. Sci., 2018, 9, 6935-6939. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02641a]

- "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols," Benchchem. [URL: https://www.benchchem.com/application-notes/catalytic-hydrogenation-of-3-methylpyridine-to-3-methylpiperidine]

- Studer, M., et al., "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams," Angew. Chem. Int. Ed., 2021, 60, 6425-6429. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7990425/]

- Singh, R., et al., "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects," Front. Bioeng. Biotechnol., 2024, 12:1388147. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2024.1388147/full]

- Banks, H. D., "Piperidine Synthesis," Defense Technical Information Center, 1992. [URL: https://apps.dtic.

- Sidoryk, K., et al., "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives," Molecules, 2022, 27(5), 1693. [URL: https://www.mdpi.com/1420-3049/27/5/1693]

- G. Nageshwar, et al., "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo," Der Pharma Chemica, 2012, 4(3):998-1003. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochlo.pdf]

- Miyamura, H., & Kobayashi, S., "Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs," Catalysis Letters, 2022. [URL: https://www.researchgate.net/publication/359972305_Hydrogenation_of_pyridine_derivatives_and_application_to_the_preparation_of_intermediates_for_biologically_active_compounds_and_drugs]

- Jones, S. P., et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Med. Chem., 2022, 13, 1407-1414. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555627/]

- Al-Said, N., et al., "Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile," ChemRxiv, 2020. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a52337d6379a5568953]

- "Discovery and history of 3-pyridinemethanol synthesis," Benchchem. [URL: https://www.benchchem.com/application-notes/discovery-and-history-of-3-pyridinemethanol-synthesis]

- Jones, S. P., et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Medicinal Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00239f]

- Deshmukh, M., et al., "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system," Der Pharmacia Lettre, 2011, 3(4), 264-266. [URL: https://www.researchgate.net/publication/267803621_Efficient_method_for_the_synthesis_of_3-pyridyl_methanol_from_nicotinic_acid_using_sodium_borohydride-methanol_system]

- Chinese Patent CN104945308B, issued July 28, 2017, for "The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid". [URL: https://patents.google.

- Thomson, J. P., et al., "Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP," Protocols.io, July 31, 2019. [URL: https://www.protocols.

- Lipshutz, B. H., et al., "Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water," Chemical Science, 2023. [URL: https://www.par.nsf.gov/servlets/purl/10433292]

- Banerjee, A. K., et al., "Use of Methyliodide in o-Methylation of organic compounds," Organic and Medicinal Chemistry International Journal, 2025, 14(2). [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555882.pdf]

- Tang, Y., & Yu, B., "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination," Synthesis, 2022, 54(10), 2373-2390. [URL: https://www.organic-chemistry.org/abstracts/lit4/104.shtm]

- Jamil, S., et al., "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors," Molecules, 2024, 29(10), 2341. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122201/]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]

- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: Protocol for α-Chlorination of Butanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols for the selective alpha-chlorination of butanones, critical intermediates in pharmaceutical and fine chemical synthesis.[1] We delve into the underlying mechanisms, offering two distinct, field-proven protocols utilizing sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). This document provides a robust framework for researchers, emphasizing safety, procedural rationale, and analytical validation to ensure reliable and reproducible outcomes.

Introduction: The Significance of α-Chlorobutanones

Alpha-chlorinated ketones, such as 3-chloro-2-butanone, are valuable precursors in organic synthesis.[1] Their utility stems from the enhanced reactivity of the carbon-chlorine bond, which facilitates a variety of nucleophilic substitution and elimination reactions. This reactivity profile makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] The selective introduction of a chlorine atom at the α-position of a ketone, like butan-2-one, is therefore a fundamentally important transformation.

The chlorination of butan-2-one can yield two primary isomeric products: 1-chloro-2-butanone and 3-chloro-2-butanone.[3] The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the chlorinating agent employed.

Mechanistic Insights: Enol vs. Enolate Pathways

The α-chlorination of ketones proceeds through either an enol or enolate intermediate. The specific pathway is dictated by the pH of the reaction medium.[4][5]

2.1. Acid-Catalyzed Halogenation (Enol Pathway)

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization of the ketone to its enol form.[4][6] This enol then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂).[4][6] The formation of the enol is the rate-determining step of this reaction.[4][7] For unsymmetrical ketones like butan-2-one, the more substituted enol is generally favored, leading to chlorination at the more substituted α-carbon.[8]

Caption: Acid-catalyzed α-chlorination via an enol intermediate.

2.2. Base-Promoted Halogenation (Enolate Pathway)

In the presence of a base, an α-hydrogen is abstracted to form a resonance-stabilized enolate anion.[9] This enolate is a potent nucleophile that rapidly reacts with the halogenating agent.[9][10] Unlike the acid-catalyzed counterpart, base-promoted halogenation can be difficult to control at the mono-halogenation stage, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, promoting further halogenation.[9][11]

Caption: Base-promoted α-chlorination via an enolate intermediate.

Experimental Protocols

3.1. Protocol 1: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient and effective reagent for the monochlorination of ketones.[12][13] The reaction generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which necessitates performing the procedure in a well-ventilated fume hood.[14]

Materials:

-

Butan-2-one

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

-

Initial Solution: Add butan-2-one (1.0 eq) and anhydrous dichloromethane to the flask. Stir the solution and allow it to cool to 0 °C.

-

Reagent Addition: Dissolve sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane and add this solution to the dropping funnel.

-

Slow Addition: Add the sulfuryl chloride solution dropwise to the stirred butan-2-one solution over 30-60 minutes, maintaining the internal temperature at or below 5 °C.[14]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice or into a cold, saturated solution of sodium bicarbonate to neutralize the acidic byproducts and quench any unreacted sulfuryl chloride.[14]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield the desired α-chlorobutanone.[15]

3.2. Protocol 2: α-Chlorination using N-Chlorosuccinimide (NCS)

N-chlorosuccinimide is a solid, easy-to-handle chlorinating agent that can be used for the α-chlorination of ketones under acidic conditions.[15][16]

Materials:

-

Butan-2-one

-

N-Chlorosuccinimide (NCS)

-

Glacial acetic acid

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve butan-2-one (1.0 eq) in glacial acetic acid.[15]

-

Reagent Addition: Add N-chlorosuccinimide (1.05 eq) to the solution.

-

Heating: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as determined by TLC or GC-MS analysis.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Workup: Combine the organic extracts and wash them sequentially with water, saturated aqueous NaHCO₃ solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation.

Comparison of Protocols

| Parameter | Protocol 1: Sulfuryl Chloride (SO₂Cl₂) | Protocol 2: N-Chlorosuccinimide (NCS) |

| Chlorinating Agent | Liquid, highly reactive | Solid, easy to handle[15] |

| Byproducts | Gaseous SO₂ and HCl (toxic, corrosive)[14] | Succinimide (solid, generally less hazardous) |

| Reaction Conditions | Low temperature (0 °C) | Elevated temperature (50-60 °C) |

| Safety Concerns | Requires a well-ventilated fume hood and careful quenching of a reactive reagent.[14] | Standard laboratory precautions for handling acids and organic solvents. |

| Workup | Involves neutralization of acidic byproducts.[14] | Requires removal of acetic acid solvent. |

Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Specific Hazards:

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water. Handle with extreme care.[14]

-

Butan-2-one: Flammable liquid.

-

N-Chlorosuccinimide (NCS): Can be an irritant.

-

Glacial Acetic Acid: Corrosive.

-

Dichloromethane (DCM): Volatile and a potential carcinogen.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[17] Chlorinated organic waste should be collected in a designated container.

Conclusion

The α-chlorination of butanones is a versatile and important transformation in organic synthesis. The choice between sulfuryl chloride and N-chlorosuccinimide will depend on the specific requirements of the synthesis, available equipment, and safety considerations. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and reproducibly synthesize α-chlorobutanones for their research and development needs.

References

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Alpha Halogenation of Enols and Enolates - Chemistry Steps. (2020, March 28). Retrieved from [Link]

-

CH 18: ENOLATES:NOTES. (n.d.). Retrieved from [Link]

-

22.6: Reactivity of Enolate Ions - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

- Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. (1981). Journal of Organic Chemistry, 46(22), 4486–4489.

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. (2022, August 30). Lookchem. Retrieved from [Link]

-

Ketone halogenation - Wikipedia. (n.d.). Retrieved from [Link]

-

N-CHLORO SUCCINIMIDE CAS No. 128-09-6 - Halides Chemicals Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Problem 4 Chlorination of 2 -butanone yiel... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Enolate Mechanism Conventions - JoVE. (2023, April 30). Retrieved from [Link]

Sources

- 1. 3-chloro-2-butanone (4091-39-8) at Nordmann - nordmann.global [nordmann.global]

- 2. 3-氯-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. vaia.com [vaia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jove.com [jove.com]

- 11. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lookchem.com [lookchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Exporter of N-Chlorosuccinimide | N-Chlorosuccinimide Manufacturers in India [halideschemicals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective N-Acylation of 3-(Methoxymethyl)piperidine

Introduction & Mechanistic Rationale

The N-acylation of secondary amines, such as 3-(methoxymethyl)piperidine, is a fundamental and highly reliable transformation used to generate stable amide derivatives—ubiquitous structural motifs in modern drug discovery[1].

The reaction proceeds via a classic nucleophilic addition-elimination mechanism[2]. The lone pair of electrons on the secondary amine nitrogen attacks the strongly electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride), forming a transient zwitterionic tetrahedral intermediate[2]. The subsequent collapse of this intermediate expels a leaving group (such as a chloride ion), yielding the desired amide[2].

Because this process generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic tertiary amine base—typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—must be employed[1]. The base acts as an acid scavenger, neutralizing the HCl to prevent the protonation of the unreacted 3-(methoxymethyl)piperidine[2]. If protonation occurs, the starting amine is converted into an unreactive ammonium salt, which can stall the reaction and artificially cap the yield[3].

The presence of the methoxymethyl group at the C3 position of the piperidine ring introduces mild steric hindrance compared to unsubstituted piperidines, but it is generally well-tolerated under standard acylation conditions[1]. To control the exothermicity of the reaction and prevent off-target side reactions, the acylating agent is typically added dropwise at 0 °C[1].

Mechanistic Pathway

Mechanistic pathway of N-acylation via a tetrahedral intermediate.

Experimental Workflows

Step-by-step experimental workflow for the N-acylation of piperidines.

Materials and Reagents

| Reagent | Role | Equivalents | Notes |

| 3-(methoxymethyl)piperidine | Substrate | 1.0 eq | Store under inert gas; limit exposure to moisture. |

| Acyl Chloride | Electrophile | 1.1 - 1.2 eq | Highly reactive; add dropwise at 0 °C[1]. |

| DIPEA (or TEA) | Base / Acid Scavenger | 2.0 - 2.5 eq | Excess ensures complete neutralization of HCl[1]. |

| Dichloromethane (DCM) | Solvent | 0.1 M - 0.5 M | Use anhydrous solvent to prevent acyl chloride hydrolysis[3]. |

Detailed Experimental Protocols

Protocol A: Direct N-Acylation using Acyl Chlorides (Standard Method)

This protocol is ideal for robust, commercially available acyl chlorides[1].

-

Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and maintained under an argon atmosphere, add 3-(methoxymethyl)piperidine (1.0 equiv.)[3].

-

Dissolution : Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M[3].

-

Cooling & Base Addition : Cool the solution to 0 °C using an ice-water bath[3]. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) in one portion.

-

Expert Insight: DIPEA is often preferred over TEA due to its higher steric bulk, which minimizes its own nucleophilicity while acting as a highly efficient proton sponge.

-

-

Acylation : Dissolve the desired acyl chloride (1.1 equiv.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 10–15 minutes[3].

-

Expert Insight: Dropwise addition at 0 °C controls the exothermic nucleophilic addition and prevents localized over-concentration of the electrophile, minimizing side reactions[1].

-

-

Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours[1]. Monitor the reaction progress via TLC (e.g., 50% EtOAc/Hexanes, visualized with Ninhydrin stain to detect unreacted secondary amine) or LC-MS[1].

-

Aqueous Work-up : Once complete, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel. Wash the organic layer sequentially with:

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify the crude residue via flash column chromatography on silica gel to yield the pure N-acyl 3-(methoxymethyl)piperidine[1].

Protocol B: Amide Coupling using Carboxylic Acids (HATU Method)

Use this protocol when the desired acylating agent is a complex or sensitive carboxylic acid that cannot be easily converted to an acyl chloride.

-

Activation : In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to generate the active O-At ester.

-

Coupling : Add 3-(methoxymethyl)piperidine (1.0 equiv.) to the activated mixture. Stir at room temperature for 4–12 hours.

-

Work-up : Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by saturated NaHCO₃ and brine.

-

Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Optimization and Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Hydrolysis of acyl chloride due to moisture[3]. | Ensure strictly anhydrous conditions; use fresh acyl chloride and dry solvents[3]. |

| Reaction Stalls at ~50% Conversion | Insufficient base leading to amine protonation. | Verify base stoichiometry (use at least 2.0 eq DIPEA). Add additional base if necessary. |

| Product Contaminated with Base | Incomplete aqueous work-up. | Ensure thorough washing of the organic layer with a mild acid (e.g., 10% Citric Acid or 1M HCl)[3]. |

| Epimerization (If chiral centers are present) | Overly basic conditions or high temperatures[3]. | Strictly maintain the reaction at 0 °C during addition and use a milder base if necessary[3]. |

References

Sources

analytical methods for quantifying alpha-chloro ketones

Application Note: Advanced Analytical Methods for the Quantification of α -Chloro Ketones in Pharmaceutical Matrices

Introduction & Regulatory Context

α -Chloro ketones are highly versatile electrophilic intermediates widely utilized in the synthesis of complex heterocyclic architectures and active pharmaceutical ingredients (APIs). However, the very reactivity that makes them synthetically valuable—specifically, the highly activated carbon-chlorine bond adjacent to a carbonyl group—renders them potent alkylating agents. Consequently, residual α -chloro ketones are frequently classified as Genotoxic Impurities (GTIs) or Potentially Mutagenic Impurities (PMIs)[1].

Regulatory agencies (FDA, EMA) enforce stringent control over these impurities, mandating their quantification at trace levels (often <10 ppm) in accordance with ICH M7 guidelines[2]. Developing robust analytical methods for these compounds is notoriously difficult due to their lack of strong chromophores, high volatility (in lower molecular weight species), and profound chemical instability in standard analytical matrices.

Mechanistic Insights into Analytical Instability

As a Senior Application Scientist, I cannot overstate this fundamental rule: Your analytical method must respect the reactivity of the analyte. Many method failures in α -chloro ketone quantification stem from ignoring their fundamental organic chemistry.

-

Solvolysis in Protic Solvents: Never use methanol or ethanol as sample diluents. α -Chloro ketones readily undergo nucleophilic attack by protic solvents, leading to hemiketal/ketal formation or direct displacement of the chloride ion (solvolysis). This results in artificially low recovery and false-negative GTI reporting. Aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are mandatory.

-

pH-Dependent Degradation: Under basic conditions (pH > 8), α -chloro ketones are highly unstable. They can undergo rapid cyclization (e.g., forming epoxides if an α -hydroxyl is present), Favorskii rearrangements, or simple hydrolysis to the corresponding diols or α -hydroxy ketones[3]. Chromatographic mobile phases must be strictly maintained at an acidic pH (e.g., using 0.1% Formic Acid) to stabilize the C-Cl bond.

-

Thermal Lability: During Gas Chromatography (GC), high injector temperatures can induce the thermal elimination of HCl, forming α,β -unsaturated ketones, or cause complete thermal decomposition[4]. Cold on-column injection or carefully optimized Headspace (HS) parameters are required for volatile analogs.

Decision Matrix for Method Selection

The selection of the analytical modality depends entirely on the physicochemical properties of the specific α -chloro ketone. Volatile species (e.g., chloroacetone) are best suited for GC-MS[5], whereas complex, non-volatile pharmaceutical intermediates require LC-MS/MS[6].

Caption: Decision matrix for selecting analytical methods for α-chloro ketone quantification.

Quantitative Data Presentation

The following table summarizes the performance characteristics of various analytical modalities used for α -chloro ketone quantification, based on validated industry standards[5].

| Analytical Technique | Target Analyte Profile | Typical LOD / LOQ | Key Advantages | Primary Limitations |

| GC-FID | Volatile, low-complexity matrices (e.g., neat solvents). | 0.15 µg/mL / 0.5 µg/mL | Robust, inexpensive, excellent linearity. | Lacks specificity for complex API matrices; thermal degradation risks. |

| HS-GC-MS (SIM) | Volatile, complex API matrices (e.g., Chloroacetone). | 10 ng/mL / 30 ng/mL | High specificity; avoids injecting non-volatile API into the GC system. | Limited to highly volatile α -chloro ketones. |

| HPLC-UV | Non-volatile, high concentration (>0.1% area). | 0.5 µg/mL / 1.5 µg/mL | Standard equipment; good for routine process monitoring. | Poor sensitivity for trace GTI analysis; requires strong chromophore. |

| LC-MS/MS (ESI+) | Non-volatile, trace GTI analysis (<10 ppm). | 1 ng/mL / 3 ng/mL | Ultimate sensitivity and specificity; minimal thermal degradation. | Susceptible to matrix effects (ion suppression); requires stable isotopically labeled IS. |

Experimental Protocols

Protocol A: Trace Quantification of Non-Volatile α -Chloro Ketones via LC-MS/MS

This protocol is designed for the trace-level quantification of complex α -chloro ketones (e.g., 2-chloro-1-(4-methylphenyl)-1-propanone) in an API matrix.

1. Reagent & Standard Preparation:

-

Diluent: 100% LC-MS grade Acetonitrile (ACN). Causality: Prevents solvolysis of the C-Cl bond.

-

Internal Standard (IS): Use a deuterated analog of the target analyte (e.g., Analyte-d5). Spike at a constant concentration of 50 ng/mL in the diluent.

-

Calibration Curve: Prepare standards ranging from 1 ng/mL to 100 ng/mL in the IS-spiked diluent.

2. Sample Preparation:

-

Accurately weigh 50 mg of the API into a 10 mL volumetric flask.

-

Dissolve and make up to volume with the IS-spiked ACN diluent (API concentration: 5 mg/mL).

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes at 4°C. Transfer the supernatant to an amber LC vial. Causality: Amber vials prevent photolytic degradation of the C-Cl bond.

3. Chromatographic Conditions:

-

Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and minimize on-column residence time.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Acidic pH suppresses epoxide formation and hydrolysis[3].

-

Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C.

4. Mass Spectrometry (ESI+ MRM):

-

Operate the triple quadrupole MS in Electrospray Ionization positive mode (ESI+).

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For α -chloro ketones, the primary fragmentation pathway often involves the loss of HCl (M - 36 Da) or cleavage alpha to the carbonyl.

-

Ensure the collision energy (CE) is optimized to prevent total fragmentation of the labile molecule.

Protocol B: Quantification of Volatile Chloroacetone via Headspace GC-MS

Chloroacetone is highly volatile and a potent lachrymator[1][7]. Direct injection of API containing chloroacetone can foul the GC inlet; therefore, Headspace (HS) sampling is required.

1. Sample Preparation:

-

Diluent: 1-Methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO). Causality: High-boiling aprotic solvents allow the volatile chloroacetone to partition efficiently into the headspace without solvent interference.

-

Weigh 100 mg of the sample into a 20 mL headspace vial. Add 2.0 mL of NMP containing the Internal Standard (e.g., 1-chlorobutane). Crimp cap immediately.

2. Headspace Parameters:

-

Oven Temperature: 80°C. Causality: Kept relatively low to prevent thermal degradation of chloroacetone prior to extraction.

-

Equilibration Time: 20 minutes.

-

Transfer Line Temp: 100°C.

3. GC-MS Conditions:

-

Column: DB-624 (30 m × 0.32 mm, 1.8 µm) or equivalent mid-polarity column.

-

Carrier Gas: Helium at 1.5 mL/min (constant flow).

-

Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 30°C/min to 240°C (hold 3 min).

-

MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor m/z 92 (Molecular ion) and m/z 43 (Acetyl cation, base peak) for chloroacetone.

Conclusion

The accurate quantification of α -chloro ketones requires a rigorous understanding of their intrinsic reactivity. By strictly avoiding protic solvents, controlling mobile phase pH, and selecting the appropriate analytical modality based on volatility, scientists can develop self-validating, ICH-compliant methods that ensure pharmaceutical safety and process integrity.

References

-

ResearchGate Contributors. "Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry." ResearchGate. Available at: [Link]

Sources

- 1. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone|CAS 156801-59-1 [benchchem.com]

- 2. 2-Chloropropanal (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chloroacetone | High-Purity Reagent for Research [benchchem.com]

- 6. 4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical [benchchem.com]

- 7. Chloroacetone | High-Purity Reagent for Research [benchchem.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one, a key intermediate in pharmaceutical development. The synthesis is based on the acylation of 3-(methoxymethyl)piperidine with 2-chlorobutanoyl chloride. These application notes offer a detailed, step-by-step protocol suitable for industrial-scale production, including process parameters, safety considerations, and analytical methods for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both efficiency and safety.

Introduction and Scientific Background

The α-chloro-amide moiety is a valuable functional group in medicinal chemistry, often serving as a precursor for the introduction of various functionalities or as a pharmacophore itself.[1][2] The target molecule, 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one, is a key building block in the synthesis of more complex pharmaceutical agents. Its stereochemistry and the presence of the reactive chloro-amide group make it a versatile intermediate.

The synthetic strategy detailed herein is a nucleophilic acyl substitution, a robust and widely used reaction in organic synthesis.[3] Specifically, it involves the amidation of a secondary amine, 3-(methoxymethyl)piperidine, with an acyl chloride, 2-chlorobutanoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions. However, on a large scale, careful control of reaction parameters is crucial to manage exothermicity, minimize side reactions, and ensure product purity.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-(methoxymethyl)piperidine attacks the electrophilic carbonyl carbon of 2-chlorobutanoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group to form the stable amide product. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to drive the reaction to completion and prevent the protonation of the starting amine.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 kg product) | Molar Equivalents | Supplier Example |

| 3-(Methoxymethyl)piperidine | 116574-72-2 | 129.22 | 0.58 kg | 1.0 | Sigma-Aldrich, Combi-Blocks |

| 2-Chlorobutanoyl chloride | 7623-11-2 | 141.00 | 0.64 kg | 1.0 | Sigma-Aldrich, TCI |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.50 kg | 1.1 | Fisher Scientific, Merck |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - | VWR, Honeywell |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed for work-up | - | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed for work-up | - | VWR |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for work-up | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying | - | Sigma-Aldrich |

Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of approximately 1 kg of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one.

Rationale for Experimental Choices

-

Solvent: Dichloromethane (DCM) is chosen as the solvent due to its excellent solubility for both the reactants and the triethylamine hydrochloride byproduct (at least initially), its relatively low boiling point for easy removal, and its inertness under the reaction conditions. For large-scale operations, toluene could also be considered as a higher-boiling alternative to minimize solvent loss, though this may require heating to achieve reasonable reaction rates.

-

Base: Triethylamine (TEA) is a cost-effective and commonly used acid scavenger in large-scale amidations.[4] It has a pKa that is sufficient to neutralize the generated HCl without promoting significant side reactions. An excess of 1.1 equivalents is used to ensure complete neutralization.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm of the reaction between the highly reactive acyl chloride and the amine.[3] Running the reaction at or below room temperature after the addition is complete is a balance between ensuring a reasonable reaction rate and minimizing potential side reactions, such as the reaction of the product with any unreacted amine.

-

Work-up: The aqueous work-up sequence is designed to efficiently remove impurities. The 1 M HCl wash removes excess triethylamine and any unreacted 3-(methoxymethyl)piperidine. The saturated sodium bicarbonate wash neutralizes any remaining acidic species. The final brine wash removes the bulk of the water from the organic layer before drying.

-

Purification: For large-scale production, purification by distillation under reduced pressure is generally preferred over chromatography due to cost and scalability. The product is expected to be a high-boiling liquid, making it a suitable candidate for this technique.

Experimental Workflow Diagram

Caption: Experimental workflow for the large-scale synthesis of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one.

Step-by-Step Protocol

-

Reactor Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge 3-(methoxymethyl)piperidine (0.58 kg, 4.49 mol, 1.0 equiv.) and dichloromethane (DCM, 8 L).

-

Addition of Base: Add triethylamine (0.50 kg, 4.94 mol, 1.1 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C with an appropriate cooling bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-chlorobutanoyl chloride (0.64 kg, 4.53 mol, 1.01 equiv.) in DCM (2 L) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. A precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC-MS to confirm the consumption of the starting amine.

-

Work-up:

-

Once the reaction is complete, cool the mixture to 10-15 °C and quench by slowly adding water (5 L).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow oil.

Analytical Quality Control

Proposed Analytical Methods

| Technique | Purpose | Sample Preparation | Typical Parameters |

| GC-MS | Identity Confirmation and Purity Assessment | Dilute sample in a suitable solvent (e.g., DCM or ethyl acetate). | Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film). Injector Temp: 250 °C. Oven Program: 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min. MS Ionization: EI at 70 eV.[5] |

| HPLC | Purity Assessment and Quantification | Dilute sample in mobile phase to a concentration of ~1 mg/mL. | Column: C18 reverse-phase (4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 210 nm.[6] |

| ¹H NMR | Structural Confirmation | Dissolve sample in CDCl₃. | Confirm characteristic peaks for the piperidine ring, methoxymethyl group, and the butanoyl chain. |

| ¹³C NMR | Structural Confirmation | Dissolve sample in CDCl₃. | Confirm the number of unique carbon atoms and the presence of the carbonyl group. |

Safety and Handling

A thorough risk assessment should be conducted before commencing any chemical synthesis.[7]

Hazard Identification and Mitigation

-

2-Chlorobutanoyl chloride: This reagent is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

-

3-(Methoxymethyl)piperidine: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause respiratory irritation.[9]

-

Triethylamine: This is a flammable liquid and can cause severe skin burns and eye damage. It is also harmful if inhaled.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated area, and exposure should be minimized.

-

α-Chloro-amides: This class of compounds can be alkylating agents and should be handled with care as potential irritants and sensitizers.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat. For large-scale operations, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exposure to high concentrations of vapors, use a respirator with an appropriate cartridge.

Emergency Procedures

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Process Logic and Causality

Caption: Causality diagram illustrating the relationship between experimental choices and process outcomes.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. PubChem Compound Database. Retrieved from [Link]

-

The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

GHS Classification. (n.d.). 3-(methoxymethyl)piperidin-3-ol. NextSDS. Retrieved from [Link]

-

a review on hplc method development and validation. (2023, April 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

Al-Ghamdi, A. A. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals, 5(6), 590-602. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

Gaillard, Y., & Pépin, G. (2003). 1H NMR spectroscopy and GC-MS analysis of alpha-chloralose. Application to two poisoning cases. Journal of analytical toxicology, 27(3), 153–158. [Link]

-

International Labour Organization. (2011, August 6). Amides: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]

-

Nikolin, B., Imamović, B., & Medić-Šarić, M. (2002). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Bosnian journal of basic medical sciences, 2(3), 45–49. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Wang, S., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

Sawyer, D. A. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Chemistry & Biology Interface, 14(2), 93-108. [Link]

-

Lee, Y., & Kodadek, T. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. PMC. [Link]

-

Sarr, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. SCIRP. [Link]

-

Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry, 38(6), 1493-1498. [Link]

-

Papadaki, A., et al. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. Foods, 11(10), 1482. [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Yield in α-Chloro Ketone Synthesis